molecular formula C16H19N3O3S B2772208 (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 955906-50-0

(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2772208
CAS No.: 955906-50-0
M. Wt: 333.41
InChI Key: YAANYBGCUZZAFS-UHFFFAOYSA-N
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Description

The compound (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule featuring a thiazole ring, a pyrrolidine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyaniline can be reacted with the thiazole intermediate through a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine (pyrrolidine) react with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone could be investigated for its therapeutic potential. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    (2-Aminothiazol-4-yl)(pyrrolidin-1-yl)methanone: Lacks the dimethoxyphenyl group, potentially altering its biological activity.

    (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)methanone: Lacks the pyrrolidine ring, which may affect its binding properties.

    (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring, which could influence its solubility and reactivity.

Uniqueness

The combination of the thiazole ring, dimethoxyphenyl group, and pyrrolidine ring in (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone provides a unique structural framework that can confer specific biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[2-(3,4-dimethoxyanilino)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-21-13-6-5-11(9-14(13)22-2)17-16-18-12(10-23-16)15(20)19-7-3-4-8-19/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAANYBGCUZZAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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